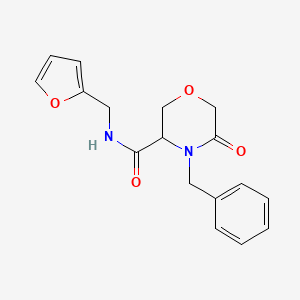

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide

Description

4-Benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide is a synthetic morpholine derivative characterized by a benzyl group at the 4-position of the morpholine ring, a 5-oxo moiety, and a carboxamide functional group substituted with a furan-2-ylmethyl group. Morpholine derivatives are widely explored in medicinal chemistry due to their structural versatility, which allows for modulation of pharmacokinetic properties and target binding affinity.

Synthetic routes for analogous compounds involve activation of 4-benzyl-5-oxomorpholine-3-carboxylic acid (BP 2093, ) using oxalyl chloride and DMF, followed by coupling with amines such as furan-2-ylmethylamine .

Properties

IUPAC Name |

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-16-12-22-11-15(17(21)18-9-14-7-4-8-23-14)19(16)10-13-5-2-1-3-6-13/h1-8,15H,9-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXPUQTVXFUKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

Attachment of the Furan Moiety: The furan moiety is attached through a condensation reaction with furan-2-carboxaldehyde.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

Reduction: The carbonyl group in the morpholine ring can be reduced to form the corresponding alcohol.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione

Reduction: Corresponding alcohol

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key physicochemical and structural properties of 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide with its analogs:

*Calculated based on molecular formula.

†Estimated using substituent contributions (e.g., Cl increases logP).

‡Reported in .

Key Observations:

Substituent Effects on Lipophilicity (logP):

- The target compound’s furan-2-ylmethyl group likely results in a lower logP (~1.8) compared to the 4-methylphenylmethyl analog (logP 1.96, ) due to furan’s oxygen atom reducing hydrophobicity.

- The 2-chlorobenzyl derivative () exhibits higher logP (~2.5), attributed to the electron-withdrawing chlorine atom increasing lipophilicity.

Hydrogen Bonding Capacity: The furan substituent contributes one additional hydrogen bond acceptor (oxygen) compared to simple benzyl analogs.

Molecular Weight and Steric Effects:

- The target compound (MW 352.39) is lighter than BG15019 (MW 422.43), suggesting better bioavailability. Chlorinated derivatives (e.g., ) may face metabolic challenges due to higher molecular weight and halogen presence.

Stereochemical Considerations:

- The (3S)-configured analog () highlights the importance of stereochemistry in biological activity, though its impact on physicochemical properties is minimal.

Biological Activity

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 422.4 g/mol. The compound features a morpholine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O5 |

| Molecular Weight | 422.4 g/mol |

| CAS Number | 1351587-57-9 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the morpholine ring and the introduction of functional groups like the furan moiety. Specific reaction conditions are optimized to achieve high yields and purity.

Anticancer Properties

Research indicates that compounds with similar structures, particularly those containing furan and morpholine motifs, exhibit significant anticancer activity. For instance, derivatives of benzo[b]furan have shown promising results against various cancer cell lines, highlighting the potential of furan-containing compounds in cancer therapy .

A study demonstrated that specific structural modifications in related compounds enhanced their antiproliferative effects on human cancer cell lines. The presence of substituents influenced the binding affinity to target proteins involved in cell proliferation, suggesting that this compound could exhibit similar properties .

Antibacterial and Antifungal Activity

The benzo[b]furan scaffold has been reported to possess antibacterial and antifungal properties as well. Compounds derived from this structure have been effective against various bacterial strains and fungi, indicating that this compound may also demonstrate such activities through mechanisms involving disruption of microbial cell walls or interference with metabolic pathways .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. Detailed studies on its binding affinity and selectivity are essential for understanding its pharmacodynamics.

Case Studies

- Anticancer Activity : A recent study evaluated the efficacy of a structurally related compound against HepG2 hepatoblastoma cells, revealing that modifications at specific positions significantly increased antiproliferative activity compared to standard drugs .

- Antimicrobial Studies : Another investigation into benzo[b]furan derivatives showed promising results against resistant bacterial strains, suggesting that modifications to the furan moiety could enhance antibacterial potency .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide, and what coupling reagents are optimal for amide bond formation?

Methodological Answer: The synthesis typically involves multi-step reactions, including amide coupling and cyclization. Key steps include:

- Amide bond formation: Use of carbodiimide-based coupling reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate carboxyl groups. These reagents minimize racemization and improve yield .

- Morpholine ring formation: Cyclization under acidic or basic conditions, often using trifluoroacetic acid (TFA) for deprotection or triethylamine (TEA) as a base .

- Example reaction conditions:

| Reagent | Role | Typical Molar Ratio |

|---|---|---|

| EDC·HCl | Coupling agent | 1.1–1.5 equiv |

| HOBt·H₂O | Additive | 1.1–1.5 equiv |

| TEA | Base | 2–3 equiv |

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound, and what key spectral markers should be identified?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- Morpholine ring: A singlet for the 5-oxo group (δ ~3.8–4.2 ppm for protons adjacent to the carbonyl).

- Furan moiety: Distinct aromatic protons at δ ~6.3–7.5 ppm .

- HPLC-MS: Used to confirm purity (>95%) and molecular weight (e.g., [M+H]⁺ ion).

- IR Spectroscopy: Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (morpholine C-O-C) .

Q. What are the typical solubility and stability profiles of this compound under various experimental conditions, and how do they influence assay design?

Methodological Answer:

- Solubility: Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers. Use co-solvents like PEG-400 for in vitro assays.

- Stability: Degrades under prolonged UV exposure or basic conditions (pH >9). Store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent systems, temperature gradients) be systematically optimized to enhance synthetic efficiency while minimizing byproduct formation?

Methodological Answer:

- DoE (Design of Experiments): Vary solvent polarity (DMF vs. THF), temperature (0–40°C), and stoichiometry to identify optimal conditions.

- Byproduct mitigation: Use scavengers (e.g., polymer-bound isocyanate for excess amines) or gradient chromatography for purification .

Q. What advanced analytical workflows are recommended for resolving structural ambiguities observed in NMR or mass spectrometry data?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., furan vs. benzyl protons) .

- High-resolution MS/MS: Fragment ions at m/z 245.1 (morpholine ring cleavage) and m/z 121.0 (furan-methyl group) confirm connectivity .

Q. How should researchers approach contradictory bioactivity results between enzymatic inhibition assays and cell-based studies for this compound?

Methodological Answer:

- Assay validation: Confirm enzyme purity and cell permeability using LC-MS/MS to quantify intracellular concentrations .

- Off-target profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

Q. What in silico strategies (e.g., molecular docking, QSAR models) are most effective for predicting target engagement and ADMET properties prior to wet-lab experimentation?

Methodological Answer:

Q. What mechanistic hypotheses explain observed selectivity differences between morpholine-3-carboxamide derivatives in kinase inhibition assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.